molecular formula C25H28N2O3 B4573309 2-cyano-3-[4-(cyclopentyloxy)-3-ethoxyphenyl]-N-(4-ethylphenyl)acrylamide

2-cyano-3-[4-(cyclopentyloxy)-3-ethoxyphenyl]-N-(4-ethylphenyl)acrylamide

Cat. No.: B4573309
M. Wt: 404.5 g/mol
InChI Key: OZWCBALUOKCRJS-HMMYKYKNSA-N
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Description

2-cyano-3-[4-(cyclopentyloxy)-3-ethoxyphenyl]-N-(4-ethylphenyl)acrylamide is a useful research compound. Its molecular formula is C25H28N2O3 and its molecular weight is 404.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 404.20999276 g/mol and the complexity rating of the compound is 624. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mechanofluorochromic Properties

Acrylamide derivatives exhibit distinct optical properties due to their specific stacking modes, which can be applied in the development of materials with unique luminescence characteristics. For instance, the study by Qing‐bao Song et al. (2015) explores the effect of stacking mode on the mechanofluorochromic properties of 3-aryl-2-cyano acrylamide derivatives, showing potential applications in optical and electronic devices (Qing‐bao Song et al., 2015).

Corrosion Inhibition

Acrylamide derivatives have been studied for their effectiveness as corrosion inhibitors. Ahmed Abu-Rayyan et al. (2022) investigated the corrosion inhibition of copper in nitric acid solutions by synthetic acrylamide derivatives, demonstrating their potential in protective coatings and industrial applications (Ahmed Abu-Rayyan et al., 2022).

Photoprotective Applications

The development of new heterocyclic compounds from acrylamide derivatives for photoprotection and sunscreen applications shows promising results. The study by D. C. Vinhal et al. (2016) on the compound LQFM048 highlights its potential in sunscreen products due to its redox potential, thermal stability, and low toxicity (D. C. Vinhal et al., 2016).

Glycosaminoglycan Mimetic Biomaterials

Acrylamide derivatives are utilized in engineering water-soluble glycopolymers, which serve as glycosaminoglycan mimetic biomaterials. These biomaterials have applications in medical and biotechnological fields, offering high saccharide contents and low polydispersity indexes, as discussed by D. Grande et al. (2001) (D. Grande et al., 2001).

Optoelectronic Properties

The optoelectronic properties of acrylamide derivatives make them significant for applications in dye-sensitized solar cells (DSSCs) and nonlinear optical materials. C. Fonkem et al. (2019) conducted a theoretical study on a related molecule, highlighting its potential in optoelectronic applications due to its structural and electronic properties (C. Fonkem et al., 2019).

Properties

IUPAC Name

(E)-2-cyano-3-(4-cyclopentyloxy-3-ethoxyphenyl)-N-(4-ethylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O3/c1-3-18-9-12-21(13-10-18)27-25(28)20(17-26)15-19-11-14-23(24(16-19)29-4-2)30-22-7-5-6-8-22/h9-16,22H,3-8H2,1-2H3,(H,27,28)/b20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWCBALUOKCRJS-HMMYKYKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)OC3CCCC3)OCC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC(=C(C=C2)OC3CCCC3)OCC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-cyano-3-[4-(cyclopentyloxy)-3-ethoxyphenyl]-N-(4-ethylphenyl)acrylamide
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.